1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylethanone
Description
This compound features a pyridazine core substituted with a morpholine group at position 6, a piperazine ring at position 3, and a phenylethanone moiety.
Properties
IUPAC Name |
1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c26-20(16-17-4-2-1-3-5-17)25-10-8-23(9-11-25)18-6-7-19(22-21-18)24-12-14-27-15-13-24/h1-7H,8-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONJGYCUQDRZLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridazine Ring: Starting with a suitable precursor, such as a halogenated pyridazine, the morpholine ring is introduced through nucleophilic substitution.
Formation of the Piperazine Ring: The piperazine ring is then introduced via a similar nucleophilic substitution reaction.
Coupling with Phenylethanone: The final step involves coupling the substituted pyridazine with phenylethanone under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, or electrophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties, including potential as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Target vs. Biphenyl Derivatives (): The biphenyl-piperazine-ethanone derivatives exhibit antipsychotic activity via anti-dopaminergic/anti-serotonergic mechanisms. The target compound’s pyridazine-morpholine core may confer distinct selectivity or pharmacokinetic properties (e.g., enhanced blood-brain barrier penetration due to morpholine’s polarity).
- Target vs. The target compound’s pyridazine-morpholine system could enhance hydrogen-bonding interactions with enzymes like Trypanosoma brucei trypanothione reductase, as seen in structurally related antiparasitic agents .
- Target vs. Isoxazole Derivative () : The isoxazole group in introduces a heterocyclic bioisostere, which may improve metabolic stability compared to the target’s pyridazine-morpholine unit.
Pharmacological and Functional Comparisons
- Antipsychotic Activity: Biphenyl-piperazine-ethanones (e.g., ) showed low catalepsy induction, a desirable trait for atypical antipsychotics. The target compound’s morpholine-pyridazine system might modulate serotonin (5-HT2A) or dopamine (D2) receptors but requires empirical validation.
- Antiparasitic Potential: Compounds like 13f () with chloro-quinazoline-piperazine motifs inhibit Trypanosoma brucei. The target’s pyridazine core could mimic quinazoline’s planar aromaticity, suggesting possible trypanothione reductase inhibition.
- Anti-inflammatory Activity: Pyridazinone derivatives () inhibit macrophage inflammation (IC50 = 11.6 μM). The target’s pyridazine-morpholine group may similarly interfere with NF-κB or COX-2 pathways.
Computational and Predictive Data
- QSAR Models: For biphenyl-piperazine-ethanones, QPlogBB (brain/blood partition coefficient) and electron affinity (EA) correlate with antidopaminergic activity . The target compound’s logP (estimated ~2.8) and EA (pyridazine’s electron deficiency) may predict CNS penetration and target engagement.
Q & A
Q. What are the standard synthetic routes for 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylethanone, and how are intermediates optimized?
The synthesis typically involves multi-step pathways, including:
- Step 1: Coupling of pyridazine derivatives with morpholine under reflux conditions (e.g., ethanol or DMF at 80–100°C).
- Step 2: Introduction of the piperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination.
- Step 3: Ketone functionalization using phenacyl bromide or Friedel-Crafts acylation.
Optimization focuses on solvent selection, catalyst loading (e.g., Pd catalysts for coupling), and purification via column chromatography to achieve >90% purity .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR validates substituent positions and aromatic proton environments.
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ peaks).
- Chromatography: HPLC or GC-MS assesses purity (>95% threshold for pharmacological studies) .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- In vitro binding assays: Screen for affinity against receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety).
- Cytotoxicity studies: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to identify IC₅₀ values.
- Enzyme inhibition: Test kinase or protease inhibition if structural analogs suggest relevant targets .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data during structural elucidation?
- Case Example: Discrepancies in ¹H NMR aromatic splitting patterns may arise from rotational isomerism or solvent effects. Use variable-temperature NMR or deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to stabilize conformers.
- Validation: Cross-reference with computational models (e.g., DFT calculations for predicted chemical shifts) .
Q. What strategies improve yield in the final coupling step of the synthesis?
- Catalyst Screening: Test Pd(OAc)₂/Xantphos vs. BrettPhos ligands for Suzuki-Miyaura couplings.
- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) for reaction efficiency.
- Microwave-Assisted Synthesis: Reduce reaction time from 24h to 2h while maintaining >85% yield .
Q. How do researchers address discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic Profiling: Assess bioavailability via LC-MS/MS to identify metabolic instability (e.g., cytochrome P450 degradation).
- Formulation Adjustments: Use liposomal encapsulation or PEGylation to enhance plasma half-life.
- Species-Specific Metabolism: Compare murine vs. human liver microsome stability .
Q. What computational methods predict the compound’s binding modes to biological targets?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with GPCRs or kinases.
- MD Simulations: Run 100-ns trajectories to assess binding pocket stability (e.g., RMSD < 2 Å).
- QSAR Modeling: Corporate substituent electronic parameters (Hammett constants) to refine activity predictions .
Q. How can thermal decomposition pathways inform storage and handling protocols?
- Thermogravimetric Analysis (TGA): Identify decomposition onset temperatures (e.g., >200°C for stable handling).
- DSC Profiling: Detect polymorphic transitions that affect solubility.
- Mitigation: Store under inert gas (N₂) at −20°C to prevent oxidation of the morpholine ring .
Q. What experimental designs validate structure-activity relationships (SAR) for analogs?
- Analog Synthesis: Modify substituents (e.g., replace phenyl with fluorophenyl) to test electronic effects.
- Biological Testing: Compare IC₅₀ values across analogs using dose-response curves.
- Statistical Analysis: Apply ANOVA to confirm significance (p < 0.05) in activity differences .
Data Contradiction and Optimization Scenarios
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Hypothesis: Differential expression of target proteins (e.g., ABC transporters) may cause resistance.
- Validation: Use siRNA knockdown or Western blotting to correlate target expression with IC₅₀.
- Solution: Design prodrugs to bypass efflux pumps .
Q. What methodologies reconcile low in vitro potency with high in vivo efficacy?
- Metabolite Identification: Use LC-HRMS to detect active metabolites (e.g., hydroxylated derivatives).
- Dose Escalation Studies: Adjust dosing regimens to account for rapid clearance.
- Tissue Distribution Studies: Quantify compound accumulation in target organs via biodistribution assays .
Key Methodological Tables
| Parameter | Typical Value | Method | Reference |
|---|---|---|---|
| Synthetic Yield (Final Step) | 65–75% | Column Chromatography | |
| Purity Threshold | >95% | HPLC (C18, 254 nm) | |
| Thermal Stability | Decomposition at 210°C | TGA/DSC | |
| Plasma Half-Life (Mouse) | 2.5 ± 0.3 h | LC-MS/MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
